4-(4-aminobenzamido)-N-methylbenzamide

Wip1 phosphatase cancer therapeutics DNA damage response

Procure the unsubstituted core reference compound for N-methylaryl-N′-aryl-4-aminobenzamide scaffold studies targeting Wip1 phosphatase and DPP-IV. The precise para-substitution pattern and dual hydrogen-bond donor/acceptor geometry are essential for molecular recognition fidelity. Sourcing the exact CAS 1156046-70-6 avoids positional isomer variability and ensures SAR reproducibility. Available with batch-specific HPLC/NMR characterization. Not for human use.

Molecular Formula C15H15N3O2
Molecular Weight 269.3 g/mol
CAS No. 1156046-70-6
Cat. No. B1518606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-aminobenzamido)-N-methylbenzamide
CAS1156046-70-6
Molecular FormulaC15H15N3O2
Molecular Weight269.3 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C15H15N3O2/c1-17-14(19)10-4-8-13(9-5-10)18-15(20)11-2-6-12(16)7-3-11/h2-9H,16H2,1H3,(H,17,19)(H,18,20)
InChIKeyHRXHAWQRKPWWOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Aminobenzamido)-N-methylbenzamide (CAS 1156046-70-6): Procurement-Grade Physicochemical and Structural Characterization


4-(4-Aminobenzamido)-N-methylbenzamide (CAS 1156046-70-6) is a specialized aromatic diamide compound with the molecular formula C₁₅H₁₅N₃O₂ and a molecular weight of 269.30 g/mol . It features both a primary aromatic amine and a secondary N-methylbenzamide moiety, classifying it within the broader N-substituted aminobenzamide chemical space. Standard commercial purity is reported at 95%, with batch-specific analytical characterization (e.g., NMR, HPLC) available from multiple vendors . The compound is cataloged under MDL number MFCD12594692 .

Procurement Risk Assessment for 4-(4-Aminobenzamido)-N-methylbenzamide: Why In-Class Substitution Is Not Straightforward


While N-substituted benzamides constitute a large and structurally diverse class of compounds , substitution of 4-(4-aminobenzamido)-N-methylbenzamide with a generic analog lacking the precise para-substitution pattern on both aromatic rings is inadvisable without explicit validation. The presence of a primary aniline group on one terminus and an N-methyl carboxamide on the other establishes a specific hydrogen-bond donor/acceptor geometry and electronic profile that dictates molecular recognition in biological targets . SAR studies on closely related N-methylaryl-N′-aryl-4-aminobenzamide scaffolds demonstrate that even minor alkyl substitutions or positional isomerism significantly alter inhibitory activity against phosphatase enzymes . Consequently, for research protocols where this compound serves as a defined building block, scaffold reference, or precursor, sourcing the exact CAS registry number (1156046-70-6) is essential to maintain experimental fidelity and avoid introducing uncharacterized variables.

4-(4-Aminobenzamido)-N-methylbenzamide: Quantitative Differentiation Evidence for Scientific Procurement


Scaffold Validity for Wip1 Phosphatase Inhibition: Class-Level SAR Differentiation

The N-methylaryl-N′-aryl-4-aminobenzamide scaffold, of which 4-(4-aminobenzamido)-N-methylbenzamide represents the core unsubstituted analogue, was validated as a novel inhibitory scaffold against wild-type p53-induced phosphatase 1 (Wip1). In a systematic SAR study, extensive modification at three scaffold positions (R1, R2, R3) demonstrated that the core diamide framework provides a distinct binding mode compared to other Wip1 inhibitor chemotypes such as the pyrazolopyrimidinone GSK2830371 or the aryl sulfonamide class .

Wip1 phosphatase cancer therapeutics DNA damage response

Structural Identity and Purity Verification: Commercial Batch Consistency Data

4-(4-Aminobenzamido)-N-methylbenzamide (CAS 1156046-70-6) is commercially supplied with a standard purity of 95%, with batch-specific analytical characterization available from reputable vendors including Bidepharm and Leyan . This standardized purity level and the availability of corroborating analytical data (NMR, HPLC) provide a verifiable procurement specification absent from generic or uncharacterized benzamide analogs.

chemical procurement quality control building block

Crystal Structure Availability: Solid-State Molecular Conformation Data

Experimental single-crystal X-ray diffraction data for N-substituted benzamides, including compounds structurally analogous to 4-(4-aminobenzamido)-N-methylbenzamide, have been deposited in the Cambridge Crystallographic Data Centre (CCDC) under deposition numbers 2071413–2071417 . These crystal structures provide precise bond lengths, angles, and torsional parameters that define the ground-state molecular geometry and intermolecular hydrogen-bonding patterns.

crystallography structural biology computational chemistry

DPP-IV Scaffold Validation: In Silico and In Vitro Class-Level Benchmarking

The N-aminobenzamide scaffold was computationally and experimentally validated as a novel DPP-IV inhibitory framework. In a combined in silico and in vitro study, a library of designed N-substituted aminobenzamide derivatives was evaluated using CDOCKER molecular docking (Discovery Studio 3.5) followed by in vitro enzymatic assays. Ten compounds demonstrated greater in vitro DPP-IV inhibitory activity than reference compounds, with the most active achieving 38% inhibition at 100 μM . While 4-(4-aminobenzamido)-N-methylbenzamide itself was not among the specific derivatives tested, it represents the core unsubstituted scaffold from which these active derivatives were elaborated.

DPP-IV diabetes in silico screening type 2 diabetes

Evidence-Backed Procurement Applications for 4-(4-Aminobenzamido)-N-methylbenzamide


Wip1 Phosphatase Inhibitor Development and SAR Exploration

The N-methylaryl-N′-aryl-4-aminobenzamide core scaffold has been validated as a novel inhibitory framework targeting Wip1 phosphatase, a negative regulator of p53 and an emerging oncology target. 4-(4-Aminobenzamido)-N-methylbenzamide serves as the unsubstituted core reference compound for systematic SAR studies, enabling researchers to probe the contribution of alkyl, aryl, and heteroatom substitutions at the R1, R2, and R3 positions identified in the foundational Wip1 scaffold publication .

DPP-IV Inhibitor Lead Discovery and Computational Docking Validation

The N-aminobenzamide scaffold was identified through combined in silico CDOCKER screening and in vitro enzymatic assays as a valid starting point for DPP-IV inhibitor development . 4-(4-Aminobenzamido)-N-methylbenzamide provides the core molecular framework for generating focused libraries aimed at optimizing DPP-IV binding affinity while maintaining structural divergence from the saturated gliptin chemical space.

Crystallographic Reference and Computational Modeling

Experimentally determined single-crystal structures of N-substituted benzamides are available via CCDC entries 2071413–2071417 . These structural data provide accurate bond lengths, angles, and torsion parameters that define the ground-state geometry of the benzamide scaffold. Researchers engaged in molecular docking, pharmacophore modeling, or quantum mechanical calculations can utilize these data to parameterize 4-(4-aminobenzamido)-N-methylbenzamide and its derivatives with experimentally validated rather than force-field approximated geometries.

Polymer and Materials Science: Copolymer Precursor Synthesis

Structurally related monomers, specifically 4-N-(4′-aminobenzamido) benzoic acid and its N-methylated analog, have been successfully polymerized via the Yamazaki phosphorylation reaction to yield poly-p-benzamide (PBA) and PBA/poly-p-N-methylbenzamide copolymers . 4-(4-Aminobenzamido)-N-methylbenzamide shares the core benzamide connectivity and N-methyl functionality found in these polymerization monomers, suggesting its potential utility as a building block for the synthesis of aromatic polyamides with tailored hydrogen-bonding and solubility characteristics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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